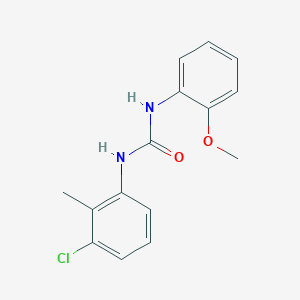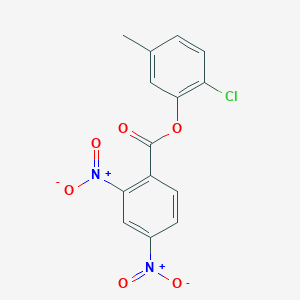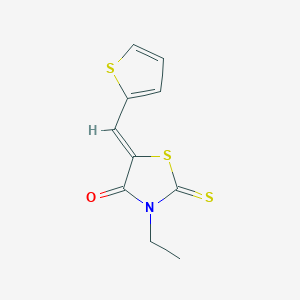![molecular formula C14H19BrN2O2S B4842879 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4842879.png)
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide
説明
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide, also known as BECT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BECT belongs to the class of thiophene carboxamide derivatives, which have been extensively studied for their pharmacological properties.
作用機序
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide acts as a sigma-1 receptor modulator, which leads to the modulation of various cellular processes. The sigma-1 receptor is involved in the regulation of calcium signaling, which is crucial for neuronal function. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to enhance calcium signaling in neurons, which may have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide enhances the release of acetylcholine, a neurotransmitter that is involved in various cognitive processes. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this protein in various cellular processes. However, one of the limitations of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for the research on 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide. One potential direction is the development of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide analogs with improved pharmacological properties. Another potential direction is the investigation of the therapeutic potential of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide in the treatment of various neurological and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide and its effects on various cellular processes.
Conclusion
In conclusion, 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is a novel compound with potential applications in various fields of research. Its high affinity for the sigma-1 receptor makes it a valuable tool for studying the role of this protein in various cellular processes. Further research is needed to fully understand the pharmacological properties of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide and its potential therapeutic applications.
科学的研究の応用
4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide is in the field of neuroscience. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including neuronal signaling. 4-bromo-5-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenecarboxamide has been shown to modulate the activity of the sigma-1 receptor, which may have potential therapeutic applications in the treatment of various neurological disorders.
特性
IUPAC Name |
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2S/c1-2-11-10(15)9-12(20-11)14(19)16-6-4-8-17-7-3-5-13(17)18/h9H,2-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUVCMNLMSKHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NCCCN2CCCC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[2-(4-morpholinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4842799.png)

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4842804.png)

![N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4842810.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842815.png)
![1-(2,4-dimethylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4842823.png)
![N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}benzenesulfonamide](/img/structure/B4842827.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4842835.png)
![4-ethoxy-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitrobenzamide](/img/structure/B4842842.png)
![N-(4-fluorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4842856.png)
![ethyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4842867.png)
![{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile](/img/structure/B4842885.png)
